molecular formula C17H12ClNO3 B12996549 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde

1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde

Cat. No.: B12996549
M. Wt: 313.7 g/mol
InChI Key: JJKQDVUJGMRNIT-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde is a complex organic compound that features a unique structure combining an indole ring with a chlorophenoxyacetyl group

Preparation Methods

The synthesis of 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2-(2-chlorophenoxy)acetyl chloride with indole-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an indole ring with a chlorophenoxyacetyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)acetyl]indole-3-carbaldehyde

InChI

InChI=1S/C17H12ClNO3/c18-14-6-2-4-8-16(14)22-11-17(21)19-9-12(10-20)13-5-1-3-7-15(13)19/h1-10H,11H2

InChI Key

JJKQDVUJGMRNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)COC3=CC=CC=C3Cl)C=O

Origin of Product

United States

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